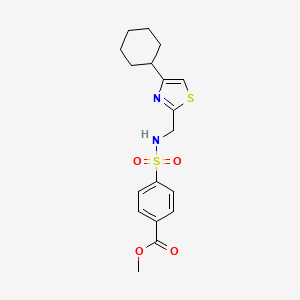

methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate” is a chemical compound. It is a derivative of 4-sulfamoylbenzoic acid . The compound is related to a class of molecules that have been studied for their inhibitory effects on cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory diseases .

Synthesis Analysis

The synthesis of similar 4-sulfamoylbenzoic acid derivatives involves the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline. The methyl ester group of the obtained compound is then saponified with aqueous KOH in methanol .Wissenschaftliche Forschungsanwendungen

Photochemical Decomposition

One study investigates the photolability of sulfamethoxazole, a related sulfonamide, in acidic aqueous solutions. This research is significant in understanding the behavior of similar compounds under photochemical conditions (Wei Zhou & D. Moore, 1994).

Synthesis and Pharmacophore Modeling

Research on the synthesis of novel quinazolines bearing a biologically active sulfonamide moiety, starting from a similar strategic material, highlights its potential in drug discovery and development. This study also includes pharmacophore modeling and antimicrobial activity screening (M. Ghorab et al., 2013).

Sulfonamide-Derived Compounds and Metal Complexes

Another study focuses on the synthesis and characterization of sulfonamide-derived ligands and their metal complexes, with implications for antibacterial and antifungal applications (Z. Chohan & H. Shad, 2011).

Novel Synthesis Methods

Innovative methods for synthesizing benzisothiazolone derivatives from methyl thiosalicylate have been explored. This study is pivotal for understanding new approaches to creating similar compounds (A. Correa et al., 2006).

Molecular Structure Studies

Research on the molecular structures of compounds like methyl 2-(methylthio)benzoate, which shares similarities with the target compound, provides insights into the intermolecular interactions and conformations relevant to sulfonamide compounds (Á. Kucsman et al., 1984).

Hybrid Polymers Synthesis

A study on the synthesis of hybrid polymers by grafting triazole and oxadiazole moieties onto polyvinyl chloride, using a related benzoic acid derivative, indicates the potential of such compounds in creating new materials with biological activity (M. M. Kareem et al., 2021).

Zukünftige Richtungen

The future directions for the study of “methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate” and similar compounds could involve further exploration of their inhibitory effects on cytosolic phospholipase A2α (cPLA2α). This could potentially lead to the development of new treatments for inflammatory conditions .

Wirkmechanismus

Target of Action

Similar compounds that combine thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that results in potent antibacterial activity .

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme that plays a key role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .

Result of Action

Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Eigenschaften

IUPAC Name |

methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-24-18(21)14-7-9-15(10-8-14)26(22,23)19-11-17-20-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13,19H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEVWQWSLUKIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)

![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)